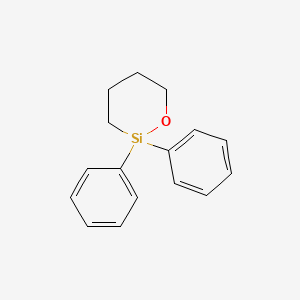2,2-Diphenyl-1-oxa-2-silacyclohexane
CAS No.: 17933-86-7
Cat. No.: VC18956543
Molecular Formula: C16H18OSi
Molecular Weight: 254.40 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 17933-86-7 |
|---|---|
| Molecular Formula | C16H18OSi |
| Molecular Weight | 254.40 g/mol |
| IUPAC Name | 2,2-diphenyloxasilinane |
| Standard InChI | InChI=1S/C16H18OSi/c1-3-9-15(10-4-1)18(14-8-7-13-17-18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
| Standard InChI Key | OORVZQLIPPWMSH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[Si](OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Structural and Molecular Characteristics
The molecular formula of 2,2-diphenyl-1-oxa-2-silacyclohexane is C₁₆H₁₈OSi, with a molecular weight of 254.40 g/mol. Its IUPAC name, 2,2-diphenyloxasilinane, reflects the six-membered ring (silanane) containing one oxygen atom and two phenyl groups attached to the silicon atom. The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 17933-86-7 |
| Molecular Formula | C₁₆H₁₈OSi |
| Molecular Weight | 254.40 g/mol |
| IUPAC Name | 2,2-diphenyloxasilinane |
| Boiling Point | Not reported |
| Density | Not reported |
The silicon atom’s tetrahedral geometry and the steric bulk of the phenyl groups significantly influence the compound’s reactivity. The oxygen atom in the ring contributes to electronic polarization, making the silicon center susceptible to nucleophilic attacks.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2,2-diphenyl-1-oxa-2-silacyclohexane typically involves cyclization reactions under controlled conditions. A common approach utilizes silane precursors and oxygen-containing reagents in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. For example, the reaction of dichlorodiphenylsilane with diols under inert atmospheres (e.g., argon) yields the target compound after purification via fractional distillation.
Table 2: Representative Synthesis Conditions
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Dichlorodiphenylsilane | 1,5-Pentanediol | THF | 80°C | 65–70 |
Advanced Methodologies
Recent innovations in ring-closing metathesis and catalytic dehydrogenation have improved synthetic efficiency. A patent by Dow Corning Corporation demonstrated the use of disilazane intermediates to form analogous silacycloalkanes, though specific adaptations for 2,2-diphenyl derivatives remain underexplored . Radical cyclization strategies, as reported in the Bulletin of the Chemical Society of Japan, offer potential pathways for synthesizing larger silacycles but require optimization for six-membered rings .
Spectroscopic and Thermal Characterization
NMR Spectroscopy
¹H NMR spectra reveal distinct resonances for the phenyl protons (δ 7.2–7.5 ppm) and methylene groups adjacent to silicon (δ 1.8–2.1 ppm). ²⁹Si NMR shows a characteristic peak at δ −15 to −20 ppm, consistent with tetracoordinated silicon environments.
Infrared Spectroscopy
IR spectra exhibit strong absorption bands at 1050–1100 cm⁻¹ (Si–O–C stretching) and 1250 cm⁻¹ (Si–Ph symmetric deformation), confirming the heterocyclic structure.
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with complete degradation by 400°C. The compound’s stability in ambient conditions makes it suitable for long-term storage under inert atmospheres.
Reactivity and Functionalization
Nucleophilic Substitution
The silicon center undergoes nucleophilic substitution with alkoxides, amines, and Grignard reagents. For instance, treatment with sodium methoxide replaces the oxygen atom with a methoxy group, yielding 2,2-diphenyl-1-methoxy-2-silacyclohexane.
Ring-Opening Polymerization
Under catalytic conditions (e.g., KOH), the compound undergoes ring-opening polymerization to form polysiloxanes with phenyl side chains. These polymers exhibit enhanced thermal stability compared to conventional polydimethylsiloxanes.
Applications in Materials Science
Nanotechnology
The compound’s rigid structure and silicon-oxygen framework make it a promising building block for mesoporous materials and silicon carbide precursors. Research efforts focus on templating silica nanoparticles for catalytic supports.
Future Research Directions
-
Kinetic Studies: Detailed Arrhenius analyses to elucidate temperature-dependent reaction mechanisms.
-
Cross-Coupling Reactions: Exploring palladium-catalyzed couplings to introduce functional groups (e.g., halides, esters) .
-
Composite Materials: Incorporating the compound into hybrid organic-inorganic matrices for flexible electronics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume